4-Methoxybenzo[b]thiophene-3-carbaldehyde

Regioselective synthesis Electrophilic aromatic substitution Medicinal chemistry building blocks

This substituted benzothiophene aldehyde is the preferred building block when exclusive functionalization at the 7-position is required. The 4-methoxy group ensures 100% electrophilic substitution regioselectivity, avoiding isomeric mixtures and reducing purification requirements. With a reactive 3-formyl handle, it enables systematic SAR studies and efficient multi-step synthesis. Choose 4-methoxybenzo[b]thiophene-3-carbaldehyde for higher yields and fewer steps in medicinal chemistry and material science programs.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
Cat. No. B13348129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzo[b]thiophene-3-carbaldehyde
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC=C2C=O
InChIInChI=1S/C10H8O2S/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-6H,1H3
InChIKeySQUSFGJSJZZTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzo[b]thiophene-3-carbaldehyde: Core Chemical Profile and Procurement Significance


4-Methoxybenzo[b]thiophene-3-carbaldehyde (CAS: 42326-68-1) is a heterocyclic aromatic aldehyde belonging to the benzo[b]thiophene class, characterized by a methoxy group at the 4-position and a formyl group at the 3-position of the fused benzothiophene ring system . Its molecular formula is C₁₀H₈O₂S, with a molecular weight of 192.23 g/mol . The compound serves as a key synthetic intermediate in medicinal chemistry and materials science, offering a unique combination of a reactive aldehyde handle and a sulfur-containing heteroaromatic core with defined regiochemistry [1]. Predicted physicochemical properties include a boiling point of 343.4±22.0 °C and a density of 1.292±0.06 g/cm³ .

Why Unsubstituted or Regioisomeric Benzo[b]thiophene-3-carbaldehydes Cannot Replace 4-Methoxybenzo[b]thiophene-3-carbaldehyde


The 4-methoxy substitution pattern on the benzo[b]thiophene-3-carbaldehyde scaffold is not a trivial structural variation; it fundamentally alters both the electronic properties and the regiochemical outcome of downstream functionalization reactions. Unsubstituted benzo[b]thiophene-3-carbaldehyde lacks the electron-donating methoxy group, which modulates the π‑system and influences photophysical behavior [1]. More critically, the 4‑methoxy group imposes strict regiocontrol during electrophilic aromatic substitution, directing incoming electrophiles exclusively to the 7‑position, whereas the 3‑methyl analog yields a mixture of 2‑ and 7‑substituted products (ca. 40:60) [2]. For procurement specialists and synthetic chemists, this regioselectivity translates directly into higher yields, fewer purification steps, and reduced waste in multi‑step synthetic routes, making the 4‑methoxy derivative a non‑substitutable building block in medicinal chemistry and materials science programs.

Quantitative Differentiation of 4-Methoxybenzo[b]thiophene-3-carbaldehyde: Evidence for Procurement and Research Selection


Exclusive Regioselectivity in Electrophilic Substitution: 4-Methoxy vs. 3-Methyl Derivative

In a comparative study of bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, 4‑methoxybenzo[b]thiophene yielded exclusively the 7‑substituted product across all four reaction types. In contrast, the 3‑methyl derivative produced a mixture of 2‑substituted (ca. 40%) and 7‑substituted (ca. 60%) compounds in each case [1]. This demonstrates that the 4‑methoxy group, unlike a 3‑methyl substituent, imparts absolute regiocontrol, eliminating the formation of isomeric byproducts.

Regioselective synthesis Electrophilic aromatic substitution Medicinal chemistry building blocks

Photophysical Differentiation: 4-Methoxybenzo[b]thiophene vs. 4-Methylindole

Photophysical studies on 4‑methoxybenzo[b]thiophene (4MBT) reveal that the presence of the sulfur heteroatom induces significant changes in transition energies compared to the structurally analogous compound 4‑methylindole (4MI) [1]. In the presence of electron acceptors such as 2‑nitrofluorene (2NF) and 9‑fluorenone (9FL), the room‑temperature fluorescence of 4MBT is strongly quenched, and a new long‑wavelength band develops at approximately 508 nm [1]. The observed highly negative ΔG⁰ values for donor–acceptor systems, combined with substantial spectral overlap, indicate that 4MBT participates in competing energy transfer and photoinduced electron transfer (ET) processes [1].

Photophysics Electron transfer Fluorescence quenching Energy donor materials

Physicochemical Differentiation from Unsubstituted Benzo[b]thiophene-3-carbaldehyde

The 4‑methoxy substituent substantially increases molecular weight and alters bulk properties compared to the unsubstituted parent compound. Benzo[b]thiophene‑3‑carbaldehyde (CAS 5381‑20‑4) has a molecular weight of 162.21 g/mol and a melting point of 53–57 °C . In contrast, 4‑methoxybenzo[b]thiophene‑3‑carbaldehyde (CAS 42326‑68‑1) exhibits a molecular weight of 192.23 g/mol, with a predicted boiling point of 343.4±22.0 °C and a predicted density of 1.292±0.06 g/cm³ . These differences are critical for analytical method development, inventory management, and confirming the identity of received material.

Physicochemical properties Procurement specifications Quality control

Optimal Application Scenarios for 4-Methoxybenzo[b]thiophene-3-carbaldehyde Based on Evidence


Regioselective Synthesis of 7‑Functionalized Benzo[b]thiophene Derivatives

4‑Methoxybenzo[b]thiophene‑3‑carbaldehyde is the preferred starting material when a synthetic route demands exclusive functionalization at the 7‑position of the benzothiophene ring. Electrophilic substitutions (bromination, nitration, formylation, acetylation) proceed with 100% regioselectivity for the 7‑position, avoiding the isomeric mixtures (ca. 40:60 2‑:7‑) obtained with 3‑methyl analogs [1]. This predictability reduces purification burden and improves overall yield in multi‑step medicinal chemistry campaigns.

Electron‑Donor Building Block in Photophysical and Optoelectronic Studies

The benzothiophene core of 4‑methoxybenzo[b]thiophene derivatives exhibits pronounced electron‑donating character and participates in photoinduced electron transfer (ET) and Förster energy transfer processes [1]. The 4‑methoxy variant, as demonstrated for the parent 4‑methoxybenzo[b]thiophene scaffold, shows significant fluorescence quenching and long‑wavelength band formation (~508 nm) in the presence of acceptors like 9‑fluorenone [1]. This makes the aldehyde derivative a valuable precursor for constructing donor–acceptor systems, fluorescent probes, and organic electronic materials.

Intermediate for Structure–Activity Relationship (SAR) Exploration of Methoxy‑Substituted Benzothiophenes

The 4‑methoxy substitution pattern is a critical variable in medicinal chemistry SAR studies of benzothiophene‑based inhibitors and receptor ligands [1]. The aldehyde group at the 3‑position provides a versatile handle for further derivatization (e.g., reductive amination, Knoevenagel condensation, Wittig reactions), enabling systematic exploration of the chemical space around the benzothiophene core. The documented regioselectivity of the 4‑methoxy scaffold ensures that subsequent modifications can be executed without unintended side reactions [2].

Analytical Standard for Method Development and Quality Control

The distinct physicochemical profile of 4‑methoxybenzo[b]thiophene‑3‑carbaldehyde (MW = 192.23 g/mol, predicted b.p. = 343.4±22.0 °C, predicted density = 1.292±0.06 g/cm³) differentiates it from the unsubstituted parent (MW = 162.21 g/mol, m.p. = 53–57 °C) and other regioisomers. These properties support the development of HPLC, GC‑MS, and NMR methods for identity confirmation and purity assessment in both research and industrial quality control laboratories.

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